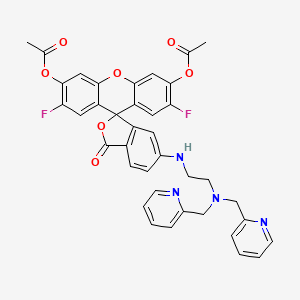

ZnAF-2F DA

Vue d'ensemble

Description

Méthodes De Préparation

ZnAF-2F DA is synthesized by modifying ZnAF-2F with diacetyl groups to enhance its cell permeability. The synthetic route involves the reaction of ZnAF-2F with acetic anhydride in the presence of a base, such as pyridine, under anhydrous conditions. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Analyse Des Réactions Chimiques

ZnAF-2F DA undergoes hydrolysis in the presence of intracellular esterases to form ZnAF-2F. This hydrolysis reaction is crucial for its function as a zinc ion probe. The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions. The major product formed from the hydrolysis of this compound is ZnAF-2F, which binds to zinc ions and exhibits enhanced fluorescence .

Applications De Recherche Scientifique

Chemical Properties and Mechanism

ZnAF-2F DA is a diacetyl derivative of ZnAF-2F, characterized by its ability to permeate cell membranes. Once inside the cell, it is hydrolyzed by cytosolic esterases to release ZnAF-2F, which retains its fluorescent properties. The excitation and emission wavelengths are approximately 492 nm and 514 nm, respectively, making it suitable for live-cell imaging without causing significant autofluorescence or photodamage .

Key Applications

-

Intracellular Zinc Measurement

- Methodology : this compound enables real-time monitoring of intracellular Zn²⁺ concentrations in cultured cells and brain slices. The probe exhibits a significant increase in fluorescence upon binding to Zn²⁺, allowing for sensitive detection.

- Sensitivity : The apparent dissociation constant (K_d) for Zn²⁺ is in the nanomolar range (approximately 2.7 nM), which provides high sensitivity necessary for biological applications .

-

Neuroscience Research

- Case Study : Research has demonstrated that this compound can be used to study zinc's role in synaptic transmission and plasticity within the hippocampus. For instance, it has been employed to investigate how zinc release from neurons affects long-term potentiation (LTP), a cellular mechanism underlying learning and memory .

- Applications : Understanding zinc's involvement in neurological disorders such as Alzheimer's disease and epilepsy has been facilitated by using this probe to visualize zinc dynamics in neuronal environments .

-

Cellular Signaling Studies

- Research Findings : Studies have shown that fluctuations in intracellular zinc levels can influence various signaling pathways, including those related to apoptosis and oxidative stress. This compound has been instrumental in elucidating these pathways by providing insights into how zinc acts as a signaling molecule within cells .

Data Tables

| Probe Name | K_d (nM) | Cell Permeability | Fluorescence Change upon Zn Binding |

|---|---|---|---|

| ZnAF-1F | 5.0 | Yes | 69-fold increase |

| ZnAF-2F | 6.0 | Yes | 60-fold increase |

| This compound | 2.7 | Yes | Significant increase |

Mécanisme D'action

ZnAF-2F DA penetrates the cell membrane and is hydrolyzed by intracellular esterases to yield ZnAF-2F. ZnAF-2F binds to zinc ions with high specificity, resulting in a significant increase in fluorescence intensity. The fluorescence enhancement is due to the formation of a stable complex between ZnAF-2F and zinc ions, which prevents the quenching of fluorescence by photoinduced electron transfer .

Comparaison Avec Des Composés Similaires

ZnAF-2F DA is unique among zinc ion probes due to its high cell permeability and rapid hydrolysis to ZnAF-2F. Similar compounds include:

TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide): A zinc ion probe with different fluorescence properties and lower sensitivity.

Zinquin: A zinc ion probe with moderate cell permeability and fluorescence enhancement.

This compound stands out due to its combination of high sensitivity, specificity, and cell permeability, making it a valuable tool in zinc ion research .

Activité Biologique

ZnAF-2F DA is a diacetyl derivative of the fluorescent probe ZnAF-2F, specifically designed for biological applications involving zinc ion detection in live cells. This compound has garnered attention due to its ability to penetrate cell membranes and effectively measure intracellular zinc levels, which are critical in various physiological processes.

This compound exhibits a strong affinity for zinc ions, with a dissociation constant () of approximately 2.7 nM, allowing for the detection of low concentrations of Zn²⁺ ions in biological samples . The compound utilizes fluorescein as a fluorophore, which minimizes cellular damage and autofluorescence during excitation. Upon binding with Zn²⁺, the fluorescence intensity increases significantly, providing a sensitive tool for monitoring zinc dynamics in real-time .

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅N₃O₇S |

| Molecular Weight | 656.7 g/mol |

| Dissociation Constant (Kd) | 2.7 nM |

| Excitation Wavelength | 492 nm |

| Emission Wavelength | 514 nm |

| Cell Permeability | Yes |

Mechanism of Zinc Detection

Upon entry into the cell, this compound is hydrolyzed by cytosolic esterases to release ZnAF-2F, which remains within the cell and continues to provide fluorescence signals proportional to the intracellular zinc concentration . This feature allows researchers to monitor changes in zinc levels under various physiological and pathological conditions.

Case Studies and Applications

- Intracellular Zinc Measurement :

- Zinc's Role in Neurological Disorders :

- Fluorescence Imaging Techniques :

Table 2: Research Findings on this compound

Propriétés

IUPAC Name |

[6'-acetyloxy-6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H30F2N4O7/c1-22(45)48-35-18-33-29(16-31(35)39)38(30-17-32(40)36(49-23(2)46)19-34(30)50-33)28-15-24(9-10-27(28)37(47)51-38)43-13-14-44(20-25-7-3-5-11-41-25)21-26-8-4-6-12-42-26/h3-12,15-19,43H,13-14,20-21H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACIJZVSTOSGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O4)F)OC(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30F2N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.